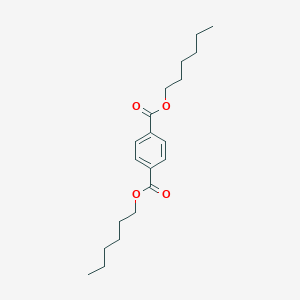

Dihexyl terephthalate

Description

Structure

3D Structure

Properties

CAS No. |

1818-96-8 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

dihexyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-9-15-23-19(21)17-11-13-18(14-12-17)20(22)24-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 |

InChI Key |

MLIPQTRXLNTCRS-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |

Synonyms |

1,4-Benzenedicarboxylic acid dihexyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Dihexyl Terephthalate

Direct Esterification Routes for Dihexyl Terephthalate (B1205515) Production

The most straightforward method for producing dihexyl terephthalate is the direct esterification of terephthalic acid (TPA) with a C6 alcohol, such as 1-hexanol. googleapis.comepo.org This process involves reacting the acid with an excess of the alcohol under elevated temperatures to form the desired diester and water as a byproduct. googleapis.comgoogleapis.com

Catalyst Systems and Reaction Parameter Optimization

The direct esterification of TPA is often kinetically slow and requires the use of catalysts to proceed at a reasonable rate. googleapis.com Organo-titanium compounds, such as titanium tetraalkoxides (e.g., tetraisopropoxy titanate), are among the most effective and commonly used catalysts for this reaction. googleapis.comepo.orggoogle.com The catalyst is typically soluble in the reaction mixture, and its concentration can range from 1000 to 2000 ppm based on the total reactant charge. googleapis.comgoogle.com

Reaction parameters are optimized to maximize the conversion to the diester. Key parameters include temperature, pressure, and reactant molar ratio. google.com While specific data for this compound is limited, studies on the analogous compound, di-(2-ethylhexyl) terephthalate (DOTP), provide valuable insights. Typical reaction temperatures range from 180°C to 270°C. google.comgoogle.com The process can be conducted at atmospheric pressure or under elevated pressure, for instance, between 1 to 4 bar gauge. epo.orggoogle.comgoogle.com An excess of the alcohol is generally used to drive the reaction towards the formation of the diester, with alcohol-to-TPA mole ratios often ranging from 2:1 to 6:1. googleapis.comgoogle.com To further enhance the reaction rate, promoters like 2-(methylamino)ethanol (B44016) or 2-(ethylamino)ethanol (B46374) can be used in conjunction with organo-titanium catalysts. googleapis.com

Table 1: Typical Reaction Parameters for Direct Esterification of Terephthalic Acid with C6-C10 Alcohols

This table is based on data for analogous C6-C10 terephthalate esters like DOTP, which is applicable to this compound synthesis.

| Parameter | Value Range | Source(s) |

|---|---|---|

| Catalyst | Organo-titanium (e.g., Ti(OR)₄) | google.com, googleapis.com, epo.org |

| Catalyst Conc. | 1000-2000 ppm | googleapis.com |

| Temperature | 180°C - 270°C | google.com, google.com |

| Pressure | Atmospheric to 4 barg | google.com, epo.org |

| Alcohol:TPA Molar Ratio | 2:1 to 6:1 | google.com, googleapis.com |

| Promoter (optional) | 2-(methylamino)ethanol | googleapis.com |

Solvent Effects and Reaction Efficiency Studies

Direct esterification can be performed without a solvent, where the excess alcohol also serves as the reaction medium. nih.gov A critical aspect of improving reaction efficiency is the continuous removal of water, which is a byproduct of the reaction. googleapis.comgoogleapis.com According to Le Chatelier's principle, removing water shifts the equilibrium towards the products, thereby increasing the yield of this compound.

This is often achieved by fitting the reactor with a fractionation column. epo.orggoogle.com The volatile mixture of water and unreacted alcohol is vaporized and enters the column. The water is then separated, typically in a decanter, while the unreacted alcohol is refluxed back into the reactor. epo.org Alternatively, an inert gas, such as nitrogen, can be purged through the reaction mixture to help sweep away the water of reaction. google.comdergipark.org.tr These techniques are crucial for driving the reaction to completion, with conversions to the final diester product being essentially complete in six to eight hours under optimized conditions. epo.org

Transesterification Processes for this compound Synthesis

An alternative pathway to this compound is through transesterification. This involves reacting a starting ester, such as dimethyl terephthalate (DMT) or a polyester (B1180765) like PET, with hexanol. In this reaction, the hexanol displaces the original alcohol (methanol from DMT or ethylene (B1197577) glycol from PET) to form the desired this compound.

Alcoholysis of Polyethylene (B3416737) Terephthalate Waste for Terephthalate Ester Formation

A significant and environmentally beneficial application of transesterification is the chemical recycling of waste polyethylene terephthalate (PET) through alcoholysis. This process, also known as degradative transesterification, breaks down the long polymer chains of PET into smaller molecules. When hexanol is used as the reacting alcohol, the process yields this compound and ethylene glycol as a byproduct. google.comworldscientific.com

This method provides a one-step process for converting plastic waste into valuable chemicals. google.com The reaction is typically carried out at temperatures between 160°C and 260°C in the presence of a transesterification catalyst. google.com Studies on the alcoholysis of PET with various alcohols have demonstrated the feasibility of this route. For example, the reaction of scrap PET with normal hexanol using stannous oxalate (B1200264) as a catalyst has been successfully demonstrated. google.com Similarly, research on the alcoholysis of PET with 2-ethyl-1-hexanol to produce DOTP has shown that catalysts like choline (B1196258) chloride-based deep eutectic solvents can achieve 100% PET conversion and high yields of the terephthalate ester (84.7%) under optimized conditions (180°C for 60 minutes). Mixed oxides derived from hydrotalcite have also been shown to effectively catalyze the solvolysis of PET in hexanol. worldscientific.com

Heterogeneous and Homogeneous Catalysis in Transesterification Reactions

Both heterogeneous and homogeneous catalysts are employed in transesterification reactions to produce terephthalate esters. kuleuven.be

Homogeneous catalysts are soluble in the reaction medium. kuleuven.be Examples include metal acetates (zinc acetate (B1210297), cadmium acetate), organo-titanium compounds, and organotin compounds. doi.org In a study on DOTP synthesis from waste PET, organotin catalysts like monobutyltin (B1198712) tris(2-ethylhexanoate) were found to be highly effective, yielding up to 99% of the desired product. doi.org Zinc acetate is also a commonly used and effective catalyst. doi.orgmdpi.com Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc acetate, can also act as highly effective homogeneous catalysts and solvents, facilitating high PET conversion and product yields.

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling. worldscientific.com This category includes metal oxides (CaO, ZnO), sulfated zirconia, and modified hydrotalcites. worldscientific.comrsc.org A study investigating various heterogeneous catalysts for the transesterification of DMT with 2-ethylhexanol found that hydrated cadmium acetate and sulfated zirconia were particularly reactive. In another study, a deep eutectic solvent combined with zinc oxide was used as a liquid system that acted as both a solvent and catalyst for the transesterification of DMT with various alcohols, including 1-hexanol, resulting in a 78% yield of this compound after 24 hours at 120°C. acs.org Nano-sized catalysts, such as ZnO nanodispersions, represent a "pseudo-homogeneous" system, offering the high surface area of heterogeneous catalysts with the accessibility of homogeneous ones, which can accelerate the reaction. rsc.org

Table 2: Comparison of Catalyst Systems for Terephthalate Ester Synthesis via Transesterification

| Catalyst Type | Examples | Reactants | Key Findings | Source(s) |

|---|---|---|---|---|

| Homogeneous | Monobutyltin tris(2-ethylhexanoate) | PET + 2-Ethylhexanol | 99% yield of DOTP. | doi.org |

| Homogeneous | Choline Chloride/Zinc Acetate (DES) | PET + 2-Ethylhexanol | 100% PET conversion, 84.7% DOTP yield at 180°C. | |

| Heterogeneous | Sulfated Zirconia | DMT + 2-Ethylhexanol | Found to be a reactive catalyst for the process. | |

| Heterogeneous | ZnO in Deep Eutectic Solvent | DMT + 1-Hexanol | 78% yield of this compound at 120°C. | acs.org |

| Heterogeneous | Zn/Al Mixed Oxides | PET + Hexanol | Effective for PET solvolysis. | worldscientific.com |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, whether by direct esterification or transesterification, proceeds through a stepwise mechanism.

Reaction Pathway Elucidation through Kinetic Modeling

The synthesis of dialkyl terephthalates, such as this compound, is not a single-step reaction but a consecutive two-step process. Kinetic modeling is essential to understand the behavior of this complex reaction system. While specific kinetic models for this compound are not widely published, the principles can be effectively understood by examining the extensively studied synthesis of a similar compound, dioctyl terephthalate (DOTP).

In the direct esterification of terephthalic acid (TPA) with an alcohol like 2-ethylhexanol (a C8 alcohol analogous to n-hexanol), the reaction proceeds through two sequential, reversible steps:

First Esterification: Terephthalic acid reacts with one molecule of alcohol to form the monoester intermediate (monohexyl terephthalate).

Second Esterification: The monoester intermediate reacts with a second molecule of alcohol to yield the final diester product (this compound).

Kinetic studies on the synthesis of DOTP from TPA and 2-ethylhexanol reveal that this is a heterogeneous solid-liquid reaction, as TPA has low solubility in the alcohol. researchgate.netresearchgate.net A pseudo-homogeneous kinetic model is often developed to simplify the system for industrial application. researchgate.net This model treats the reaction as if it were occurring in a single phase, with corrections made to account for the solid phase characteristics of TPA. researchgate.net

The data below, derived from studies on DOTP synthesis, illustrates the parameters typically determined in such kinetic models. These values are crucial for reactor optimization and process control.

researchgate.net| Parameter | Description | Typical Value/Finding (for DOTP) | Reference |

|---|---|---|---|

| Reaction Order | The exponent of the concentration term in the rate equation. | Overall second-order apparent kinetics proposed. | |

| Rate-Controlling Step | The slowest step in the reaction sequence that determines the overall rate. | First-step reaction (formation of monoester). |

Role of Intermediates in Esterification and Transesterification Processes

In the direct esterification of terephthalic acid with n-hexanol, the primary intermediate is monohexyl terephthalate (MHETP) .

Formation: TPA, a dicarboxylic acid, reacts with one molecule of n-hexanol.

Role: MHETP is the product of the first, slower reaction step. Its concentration builds up during the initial phase of the reaction and then decreases as it is converted into the final this compound (DHETP) product in the second, faster step. researchgate.netresearchgate.net The rate of MHETP conversion is critical to achieving high purity of the final diester.

In the transesterification of dimethyl terephthalate (DMT) with n-hexanol, the reaction pathway involves different intermediates. This process is also a stepwise reaction where the methyl groups of DMT are replaced by hexyl groups.

Formation and Role: The reaction of DMT with n-hexanol first produces monomethyl terephthalate (MMT) as one methyl ester group is cleaved and monohexyl monomethyl terephthalate as the first substitution occurs. As the reaction proceeds, the second methyl group is replaced, leading to the formation of this compound and releasing a second molecule of methanol (B129727). researchgate.net The efficient removal of the methanol byproduct is critical to drive the reaction equilibrium toward the final product. google.com In the analogous transesterification of DMT with ethylene glycol, the intermediate is methyl 2-hydroxy-ethylterephthalate. researchgate.net

The table below summarizes the key intermediates and their functions in the synthesis pathways for this compound.

researchgate.netresearchgate.net| Synthesis Process | Intermediate Compound Name | Role in Reaction Pathway | Reference |

|---|---|---|---|

| Esterification | Monohexyl Terephthalate (MHETP) | Product of the rate-limiting first step; reactant for the second esterification step to form the final diester. | |

| Transesterification | Monomethyl Terephthalate (MMT) | Formed as a byproduct of the initial transesterification step. |

Integration and Performance Characteristics Within Polymer Systems

Dihexyl Terephthalate (B1205515) as a Polymer Additive: Research Paradigms

Dihexyl terephthalate belongs to the terephthalate class of plasticizers, which are esters of terephthalic acid. Research into these compounds as polymer additives is primarily driven by the need to enhance the flexibility and processability of inherently rigid polymers, most notably polyvinyl chloride (PVC). nih.govwikipedia.org The fundamental role of a plasticizer is to be incorporated into a polymer matrix to increase plasticity, reduce viscosity, and soften the material. wikipedia.org Terephthalates, including this compound and its widely studied analogue di(2-ethylhexyl) terephthalate (DEHT or DOTP), are recognized as non-phthalate plasticizers. dergipark.org.tr Research paradigms often focus on comparing their performance against traditional ortho-phthalate plasticizers. dergipark.org.tr

The scientific investigation of this compound and similar compounds as additives centers on several key areas. These include quantifying their plasticizing efficiency, which is often measured by the reduction in the glass transition temperature (Tg) of the polymer blend. nih.govresearchgate.net Studies also explore their permanence within the polymer matrix, assessing properties like low volatility and resistance to migration, which are critical for the long-term stability and durability of the final product. sinocurechem.comresearchgate.net Furthermore, research aims to characterize the mechanical and thermal properties of the resulting polymer composites, establishing a structure-property relationship that links the chemical nature of the plasticizer to the macroscopic performance of the material. dergipark.org.trresearchgate.net

Compatibilization Mechanisms in Polyvinyl Chloride (PVC) Matrices

The effectiveness of this compound as a plasticizer in PVC hinges on its compatibility with the polymer. PVC is a polar polymer due to the presence of chlorine atoms attached to its carbon backbone. mdpi.com For a plasticizer to be effective, its molecules must be able to penetrate the polymer structure, overcome the strong intermolecular dipole-dipole forces between PVC chains, and establish stable interactions. dergipark.org.trkinampark.com

The compatibilization of terephthalates in PVC is facilitated by their molecular structure, which typically includes an aromatic ring and ester groups. mdpi.com These features allow for various physical interactions with the PVC chains, leading to a miscible or highly compatible blend. dergipark.org.tr The process involves the plasticizer molecules positioning themselves between the long polymer chains, effectively shielding them from each other and increasing the free volume within the matrix. kinampark.com This increased spacing and reduced intermolecular attraction allows the polymer chains greater mobility, transitioning the material from a rigid to a flexible state. wikipedia.orgkinampark.com

The interaction between plasticizer molecules and polymer chains is governed by secondary forces. researchgate.net For terephthalates like this compound in PVC, these interactions are primarily dipole-dipole forces and van der Waals forces. mdpi.com The polar ester groups (-COO-) in the plasticizer molecule can interact with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. mdpi.com

Aromatic groups, such as the benzene (B151609) ring in the terephthalate structure, can also act as compatibilizer blocks, contributing to the flexibility of the plasticized material. mdpi.comacs.org The combination of these interactions allows the plasticizer to form a cohesive structure within the polymer, preventing its leaching and migration. mdpi.com The strength of these interfacial interactions is a key determinant of the plasticizer's efficiency and permanence. Studies indicate that strong plasticizer-polymer interactions reduce the electronegativity of the chlorine atoms in PVC, which can contribute to improved thermal stability. mdpi.com The entire process can be conceptualized in stages, starting with the adsorption of the plasticizer onto the PVC resin, followed by its absorption and swelling of the polymer particles, and culminating in the establishment of interactions between the plasticizer's polar groups and those on the polymer resin. kinampark.com

Polyvinyl chloride is a predominantly amorphous polymer, though it can possess small crystalline domains. bartin.edu.tr The introduction of a plasticizer like this compound significantly alters the polymer's morphology. By inserting themselves between PVC chains, plasticizer molecules increase the free volume and segmental mobility of the polymer. kinampark.comuc.edu This disruption of chain packing generally hinders the formation of ordered crystalline structures. mdpi.com

The degree of crystallinity has a substantial impact on a polymer's properties; higher crystallinity is associated with increased stiffness, hardness, and tensile strength, while amorphous regions contribute to flexibility and impact resistance. bartin.edu.trfiveable.me By reducing crystallinity and increasing the amorphous content's mobility, this compound imparts flexibility. X-ray diffraction (XRD) analyses of PVC blends have shown that the addition of terephthalate plasticizers can lead to a more amorphous structure. researchgate.netmdpi.com The cooling rate from the melt state and subsequent thermal history also play a crucial role in the final morphology, as rapid cooling (quenching) can promote the formation of an amorphous state. fiveable.me

Studies on Plasticizer-Polymer Interfacial Interactions

Influence on Macro-scale Material Response of Polymer Composites

The molecular-level interactions and morphological changes induced by this compound translate directly to the macroscopic properties of the polymer composite. The most notable effects are observed in the material's mechanical behavior under strain and its response to temperature changes.

The addition of this compound to PVC fundamentally changes its response to mechanical stress. Unplasticized PVC is rigid and brittle, whereas plasticized PVC is flexible and ductile. This is reflected in the material's tensile properties. Research on analogous terephthalate plasticizers demonstrates a significant decrease in tensile strength and a substantial increase in elongation at break compared to the unplasticized polymer. researchgate.netmdpi.com

For instance, studies comparing PVC plasticized with di(2-ethylhexyl) terephthalate (DEHT) to other formulations show that the presence of the terephthalate plasticizer results in a material that can stretch considerably more before fracturing. researchgate.net The plasticizer molecules facilitate chain slippage and movement, allowing the material to deform extensively under load. redalyc.org The modulus of the material, which is a measure of its stiffness, is also significantly reduced. researchgate.net

Table 1: Mechanical Properties of PVC Blends with Terephthalate Plasticizers

| Material Formulation | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|

| PVC-DEHT | 60 | 15.4 | 330 | researchgate.net |

| PVC-DOTP | 50 | 7.2 | 650.5 | dergipark.org.tr |

| PVC-DOTP | 25 | High | - | dergipark.org.tr |

Note: DEHT (di(2-ethylhexyl) terephthalate) and DOTP (dioctyl terephthalate) are structurally similar analogues of this compound. Data illustrates the typical effects of terephthalate plasticizers on PVC.

One of the most critical effects of a plasticizer is the depression of the glass transition temperature (Tg). The glass transition is the reversible transformation of an amorphous material from a hard, glassy state to a soft, rubbery state. wiley-vch.de For PVC, the Tg is relatively high (around 80°C), making it rigid at room temperature. redalyc.org

The incorporation of this compound increases the free volume and mobility of the polymer chains, allowing them to move at lower temperatures. uc.edu This phenomenon, known as plasticization, results in a significant reduction of the Tg. nih.gov The extent of Tg depression is a primary indicator of a plasticizer's efficiency. researchgate.net Dynamic Mechanical Thermal Analysis (DMTA) and Differential Scanning Calorimetry (DSC) are common techniques used to measure this shift. mdpi.comdoi.org Studies on terephthalate-plasticized PVC consistently show a lower Tg compared to unplasticized PVC, confirming the effective plasticization of the matrix. researchgate.netresearchgate.net This shift allows the material to be flexible and usable across a wider range of temperatures.

Table 2: Glass Transition Temperatures (Tg) of PVC Blends

| Material Formulation | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) | Source |

|---|---|---|---|

| Neat PVC | 0 | ~80 | researchgate.netredalyc.org |

| PVC-DEHT | 60 | 23.8 | researchgate.net |

| PVC with Glycerol-based plasticizer | 40 | -6 to 26 | researchgate.net |

| PVC with DEHP | - | 41.46 | mdpi.com |

Note: The data illustrates the significant reduction in Tg achieved by adding terephthalate and other plasticizers to PVC.

Strain-Dependent Behavior of this compound-Plasticized Systems

This compound in Advanced Polymer Composites

Advanced polymer composites are materials engineered to exhibit superior performance characteristics by combining a polymer matrix with reinforcing fillers. The role of additives like this compound in these systems is crucial for achieving desired properties such as flexibility, durability, and specific functional behaviors.

The primary function of a terephthalate-based plasticizer in these composites is to ensure the mechanical integrity and flexibility of the material. This is critical because the addition of rigid nanomaterials or conductive polymer networks can often make the composite brittle. The plasticizer helps to maintain a workable and durable end-product.

Table 1: Potential Components in a this compound-based Conductive Composite

| Component | Potential Function |

| Polymer Matrix (e.g., PVC) | Provides structural integrity and houses other components. |

| This compound | Acts as a plasticizer to enhance flexibility and processability. |

| Conductive Polymer (e.g., Polyaniline) | Imparts electrical conductivity to the composite. |

| Nanomaterial (e.g., Carbon Nanotubes) | Can enhance conductivity, mechanical strength, and thermal stability. |

This table is illustrative and based on the functions of similar terephthalates in polymer composites, as specific data for this compound in this context is not widely documented.

The design of polymer composites for specific functional applications, such as flexible electronics or sensors, involves a careful balance of material properties. The choice of plasticizer can significantly influence the final performance of the composite. For instance, in applications requiring high electrical insulation, certain terephthalates like DOTP have been shown to contribute to increased electrical resistivity. thecontacttrade.com

When designing a composite, the compatibility of the plasticizer with the polymer matrix and any added functional fillers is paramount. evitachem.com this compound, like other dialkyl terephthalates, is expected to be compatible with a range of polymer matrices. evitachem.com The design process would involve optimizing the concentration of this compound to achieve the desired flexibility without compromising the functional properties imparted by the conductive polymers or nanomaterials.

Table 2: Design Considerations for Functional Composites with Terephthalate Plasticizers

| Functional Application | Design Consideration | Role of Terephthalate Plasticizer |

| Flexible Wire and Cable Insulation | High electrical resistance, flexibility, and thermal stability. | Contributes to insulation properties and maintains flexibility. thecontacttrade.com |

| Flexible Sensors | Sensitivity to strain or pressure, durability. | Ensures mechanical flexibility for repeated use. |

| Anti-static Films | Controlled surface resistivity. | Ensures film flexibility and integrity. |

| Adhesives and Sealants for Electronics | Adhesion, flexibility, and low-temperature performance. | Imparts flexibility and enhances performance in various conditions. sinocurechem.com |

This table outlines general design principles for functional polymer composites where a plasticizer like this compound could be a critical component, based on the known applications of similar compounds.

Environmental Distribution, Fate, and Degradation Pathways of Dihexyl Terephthalate

Occurrence and Spatiotemporal Variation in Environmental Compartments

As a result of its widespread use in consumer products, dihexyl terephthalate (B1205515) has been detected in various environmental and indoor settings. Its physical and chemical properties, such as low water solubility and a high octanol-water partition coefficient, influence its distribution across different environmental matrices. cpsc.gov

Dihexyl terephthalate is frequently detected in aquatic environments, where it tends to partition from the water column to sediments and accumulate in living organisms. cpsc.govifremer.fr

Studies conducted along the coast of Mahdia, Tunisia, have identified this compound (DEHT) as a ubiquitously distributed plasticizer in marine compartments. ifremer.frresearchgate.net In this region, DEHT was the most abundant and frequently detected plasticizer, with significant concentrations found in sediment, local flora, and fauna. ifremer.frresearchgate.netresearchgate.net The presence of DEHT in mussels suggests it can enter the food chain and bioaccumulate. ifremer.frresearchgate.net Research has also detected DEHT in fish, with higher concentrations often found in fish and sediments compared to seagrass. nih.gov The levels of plasticizers, including DEHT, in these marine systems were noted to be affected by seasonal variations and environmental factors such as industrial and urban discharges. ifremer.frresearchgate.net

Table 1: Concentration of this compound (DEHT) in Marine Compartments from the Coast of Mahdia, Tunisia Data sourced from studies on plasticizer contamination.

| Environmental Compartment | Organism/Matrix | Maximum Detected Concentration (mg/kg) | Reference |

| Sediment | Marine Sediment | 1.181 | ifremer.frresearchgate.netresearchgate.net |

| Biota | Seagrass (Posidonia oceanica) | 1.121 | ifremer.frresearchgate.netresearchgate.net |

| Biota | Mussel (Mytilus galloprovincialis) | 1.86 | ifremer.frresearchgate.netresearchgate.net |

Based on its estimated vapor pressure, this compound is expected to exist in the atmosphere in both the vapor and particulate phases. echemi.comnih.gov In the vapor phase, it can be degraded by reacting with photochemically-produced hydroxyl radicals. echemi.comnih.gov The portion of this compound that is bound to particulate matter can be removed from the atmosphere through wet and dry deposition. cpsc.govechemi.comnih.gov The atmospheric transport of microplastics, which may contain or be coated with plasticizers, has been documented even in remote mountain catchments, suggesting a pathway for the long-range distribution of associated chemicals. researchgate.net

Indoor dust is a significant reservoir for this compound. Numerous studies have identified it as one of the most common and abundant plasticizers in dust samples collected from various indoor environments, including homes and university campuses. researchgate.netau.dk

In a study of California homes, dioctyl terephthalate was one of ten compounds with a median concentration exceeding 10,000 ng/g of dust. nih.govescholarship.org Another investigation found a median concentration of 93,000 ng/g (93 µg/g) for dioctyl terephthalate in indoor dust samples. nih.gov Research on dust from a university campus also identified di(2-ethylhexyl) terephthalate (DEHTH) as a predominant compound. researchgate.net Its prevalence in indoor dust is a key indicator of its widespread use in building materials, furnishings, and other consumer goods that contribute to the indoor chemical profile. researchgate.net

Table 2: Reported Concentrations of this compound (DEHT/DOTP) in Indoor Dust A compilation of findings from various indoor environmental studies.

| Study Location/Environment | Reported Concentration | Reference |

| California Homes, USA | Median > 10,000 ng/g | nih.govescholarship.org |

| University Campus, China | Mean = 59.2 µg/g (59,200 ng/g) | researchgate.net |

| Residential Homes, USA | Median = 9.3x10⁴ ng/g (93,000 ng/g) | nih.gov |

Atmospheric Presence and Particulate Associations

Environmental Degradation Mechanisms

The persistence of this compound in the environment is determined by both biotic and abiotic degradation processes. While abiotic degradation can occur, microbial breakdown is considered the primary and more rapid mechanism for its removal from contaminated sites. wiley.comd-nb.info

Aerobic biodegradation is considered an important environmental fate process for this compound. echemi.com The general pathway for the breakdown of phthalate (B1215562) and terephthalate esters begins with hydrolysis, where esterase enzymes produced by microorganisms cleave the ester bonds. wiley.comnih.gov This initial step releases the alcohol (2-ethylhexanol) and terephthalic acid. nih.gov The resulting terephthalic acid can then be further metabolized by various bacteria. nih.govscielo.br

Studies on specific microbial communities have demonstrated this degradation potential. The bacterium Rhodococcus ruber has been studied for its ability to degrade di(2-ethylhexyl) terephthalate (DOTP), though high concentrations of the plasticizer were found to induce stress responses in the microbe. nih.gov Composting has proven to be a highly effective method for the aerobic biodegradation of DOTP. In one study involving food waste composting, an initial DOTP concentration of 11,882 mg/kg was reduced by 98% over a 35-day period. worldscientific.com The degradation followed first-order kinetics with a calculated half-life of 5.2 days, demonstrating that robust microbial communities in composting systems can efficiently break down this compound. worldscientific.com The bacterial communities in such systems are dynamic, with different species contributing to degradation at various phases of the composting process. researchgate.net

Abiotic, or non-biological, degradation of this compound can occur through processes like photolysis and chemical reaction in the atmosphere, though these are often slow. wiley.comd-nb.info this compound contains chemical structures (chromophores) that can absorb sunlight, which may make it susceptible to direct photolysis. echemi.comnih.gov However, for similar phthalate esters, the half-life from aqueous photolysis can be extremely long. wiley.comd-nb.info

A more significant abiotic degradation pathway occurs in the atmosphere. Vapor-phase this compound is degraded by reacting with hydroxyl radicals produced by photochemical processes. echemi.com The estimated half-life for this atmospheric reaction is approximately 18 hours, indicating a relatively rapid breakdown in the air compared to its persistence in water or soil. echemi.com

Aerobic Biodegradation Pathways and Microbial Community Studies

Bioconcentration and Trophic Transfer Potential in Ecosystems

The potential for a chemical to accumulate in living organisms and be transferred through the food web is a critical aspect of its environmental risk assessment. For this compound, direct and extensive research on its bioconcentration and trophic transfer is limited. However, insights can be drawn from studies on structurally similar terephthalate esters, such as dioctyl terephthalate (DOTP) or di(2-ethylhexyl) terephthalate (DEHT), and dimethyl terephthalate (DMT).

Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water at steady state. ehemj.com A BCF value greater than 1 suggests a tendency for the chemical to accumulate in organisms. ehemj.com

For terephthalates, the potential for bioconcentration appears to be relatively low. For instance, an estimated BCF of 11 has been calculated for dimethyl terephthalate in fish, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov Another assessment reported a calculated BCF of 1.21 for dimethyl terephthalate. oecd.org Studies on DEHT, a compound structurally similar to this compound, have shown estimated BCF values ranging from 25 to approximately 400. cpsc.gov While a BCF of 393 L/kg was noted in a saltwater mollusk for DEHT, it has been suggested that this data may not be directly extrapolatable to fish. cpsc.gov These values are generally considered to indicate a low to moderate potential for bioconcentration.

Trophic transfer refers to the movement of a substance from one trophic level to the next within a food web. Substances that biomagnify show increasing concentrations at successively higher trophic levels. There is a general consensus that for many phthalate esters and their alternatives, significant biomagnification is not a primary concern. For example, a study on the trophic transfer of DEHP, a related phthalate ester, in a freshwater food chain (algae-crustacean-fish) showed that it did not biomagnify. nih.gov While microplastics can act as vectors for the transfer of adsorbed chemicals, the biomagnification potential of the chemicals themselves is a key factor. nih.govplos.org The available data for terephthalates like DMT suggest they are not expected to biomagnify through food chains. oecd.org

Interactive Data Table: Bioconcentration Factors for Selected Terephthalate Esters

| Compound Name | Organism | BCF Value | BCF Type | Source |

| Dimethyl terephthalate | Fish | 11 | Estimated | nih.gov |

| Dimethyl terephthalate | Not Specified | 1.21 | Calculated | oecd.org |

| Di(2-ethylhexyl) terephthalate (DEHT) | Aquatic Organisms | 25 - 400 | Estimated | cpsc.gov |

| Di(2-ethylhexyl) terephthalate (DEHT) | Saltwater Mollusk | 393 L/kg | Measured | cpsc.gov |

Methodologies for Environmental Monitoring of Terephthalate Esters

The detection and quantification of terephthalate esters in various environmental compartments are essential for understanding their distribution, fate, and potential exposure routes. A range of analytical techniques has been developed and applied for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common. researchgate.net

These chromatographic methods are typically coupled with mass spectrometry (MS) for sensitive and selective detection. researchgate.netbohrium.com The choice of method often depends on the specific terephthalate ester, the environmental matrix (e.g., water, sediment, biota), and the required detection limits.

Sample preparation is a critical step to extract and concentrate the target analytes from the complex environmental matrix and to remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and microwave-assisted extraction. bohrium.comresearchgate.net For instance, LLE has been employed for water samples, while microwave extraction has been used for sediment samples. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like terephthalate esters. ehemj.combohrium.com It offers high resolution and sensitivity, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which enhance selectivity and lower detection limits. researchgate.net

High-Performance Liquid Chromatography (HPLC) , often coupled with tandem mass spectrometry (HPLC-MS/MS), is another powerful tool, especially for less volatile or thermally labile terephthalate metabolites. nih.gov Reversed-phase HPLC with a C18 or C8 column is frequently used for the separation of these compounds. csic.esdiva-portal.org

The table below summarizes various analytical methodologies used for the determination of terephthalate esters in different environmental samples.

Interactive Data Table: Analytical Methodologies for Terephthalate Esters

| Analytical Technique | Matrix | Extraction Method | Detection Limit (LOD) | Key Findings/Application | Source |

| GC-MS | Water and Sediment | Liquid-Liquid Extraction (LLE) & Microwave Extraction | Water: 1.88 µg/L (DEP); Sediment: 0.09 mg/kg (DMP) | Determined concentrations and seasonal variations of various phthalate esters. | bohrium.com |

| HPLC-MS/MS | Human Urine | Solid-Phase Extraction (SPE) | 0.12 to 0.4 ng/mL for most metabolites | Developed a robust method for measuring six terephthalate metabolites. | nih.gov |

| GC-MS | Bottled Water | Air-Assisted Liquid-Liquid Microextraction (AALLME) | 0.2 - 0.5 ppb | Investigated the release of phthalate esters from PET bottles under different storage conditions. | ehemj.com |

| HPLC | Beverages and Milk | Ultrasound and Vortex Assisted Dispersive Liquid-Liquid Microextraction | Not specified | Quantified leaching of phthalate esters from plastic bottles into contents. | pjoes.com |

| LC-MS/MS | Environmental Samples | Alkali-assisted thermal hydrolysis | Not specified | Quantified polycarbonate and PET microplastics by depolymerization. | acs.org |

| HPLC | Plastic Toys & Bottled Water | Liquid-Liquid Extraction | Not specified | Analyzed for the presence and levels of various phthalate esters. | researchgate.net |

Analytical Methodologies for Dihexyl Terephthalate Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the separation and quantification of dihexyl terephthalate (B1205515) from complex mixtures. These techniques are prized for their high resolution and sensitivity, enabling the detection of trace amounts of the compound.

High-Performance Liquid Chromatography (HPLC) Applications for Terephthalate Esters

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of terephthalate esters. pjoes.compjoes.com It offers a robust method for separating these compounds from various sample matrices, including beverages and milk, where they can leach from plastic packaging. pjoes.compjoes.com

In a typical HPLC setup for terephthalate analysis, a reversed-phase column, such as a C8 or C18, is employed. sielc.comdiva-portal.org The separation is achieved through a gradient elution using a mobile phase often composed of solvents like ultrapure water, acetonitrile, and sometimes isopropanol. diva-portal.org This gradient elution allows for the effective separation of a wide range of additives with varying polarities. diva-portal.org For instance, a method developed for analyzing additives in polyethylene (B3416737) terephthalate (PET) successfully separated and identified compounds including 2-aminobenzamide (B116534) and various antioxidants using a C8 column and a water/acetonitrile/isopropanol gradient. diva-portal.org

Detection is commonly performed using a UV detector, as the aromatic ring in terephthalates provides strong UV absorbance. researchgate.net For more sensitive and specific detection, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful combination allows for the quantification of terephthalate metabolites in human urine at very low levels. researchgate.netnih.gov For example, a method for analyzing di(2-ethylhexyl) terephthalate (DEHTP) metabolites in urine achieved limits of quantification (LOQ) in the range of 0.12 to 0.4 ng/mL for most metabolites, demonstrating excellent accuracy and precision. nih.gov

Sample preparation for HPLC analysis often involves an extraction step to isolate the terephthalates from the sample matrix. Ultrasound and vortex-assisted dispersive liquid-liquid microextraction is a common technique used for extracting phthalate (B1215562) esters from liquid samples like beverages. pjoes.compjoes.com For solid samples like polymers, ultrasonic-assisted extraction with solvents such as toluene:isopropanol, ethyl acetate (B1210297), or acetone (B3395972) can be employed. diva-portal.org

Table 1: HPLC Method Parameters for Terephthalate Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Reversed-phase C8 or C18 | sielc.comdiva-portal.org |

| Mobile Phase | Gradient of ultrapure water, acetonitrile, isopropanol | diva-portal.org |

| Detection | UV or Mass Spectrometry (MS/MS) | researchgate.netresearchgate.netnih.gov |

| Sample Preparation | Liquid-liquid microextraction, Ultrasonic-assisted extraction | pjoes.compjoes.comdiva-portal.org |

Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental and Material Matrix Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of dihexyl terephthalate, particularly in environmental and material samples. researchgate.net This method offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of contaminants. nih.gov

In GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. A 5% phenyl methyl siloxane column is a common choice for this purpose. d-nb.info After separation, the compounds are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. mdpi.com

GC-MS has been successfully used to determine the migration of various phthalate esters, including di(2-ethylhexyl) phthalate (DEHP), from polyethylene terephthalate (PET) packaging into food products. nih.gov For instance, a study on traditional Iranian drinking yogurt (Doogh) used a magnetic solid-phase extraction (MSPE) technique with multi-walled carbon nanotubes (MWCNT-Fe3O4) to pre-concentrate the phthalates before GC-MS analysis. nih.gov

Pyrolysis-GC-MS (Py-GC-MS) is a powerful variation of this technique used for analyzing non-volatile materials like plastics. researchgate.netcsic.es In this method, the material is heated to a high temperature in the absence of oxygen, breaking it down into smaller, volatile fragments (pyrolyzates) that can be analyzed by GC-MS. csic.es This technique has been instrumental in identifying and quantifying microplastics, including PET, in environmental samples like soil and sediment. mdpi.comrsc.org The identification of specific pyrolysis products, such as dimethyl terephthalate for PET, allows for the quantification of the polymer in complex matrices. mdpi.com

Table 2: GC-MS Method Parameters for Terephthalate Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | 5% phenyl methyl siloxane | d-nb.info |

| Detection | Mass Spectrometry (MS) | mdpi.com |

| Sample Preparation | Magnetic solid-phase extraction (MSPE), Pyrolysis | researchgate.netnih.gov |

| Application | Analysis of food simulants, environmental samples, and direct polymer analysis | d-nb.inforsc.org |

Spectroscopic Approaches for Structural and Compositional Analysis

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and composition of materials containing this compound. These methods are often non-destructive and can provide rapid analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Polymer Composites

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the characterization of polymer composites containing terephthalates. defrostingthefreezer.co.uk It works by passing infrared radiation through a sample and measuring the absorption of radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. spectroscopyonline.com

In the context of this compound and related polymers like polyethylene terephthalate (PET), FT-IR is particularly useful for identifying key functional groups. The ester carbonyl (C=O) stretching vibration is a prominent and characteristic peak, typically appearing around 1713-1721 cm⁻¹. spectroscopyonline.comnist.gov The intensity of this peak can be used to monitor changes in the polymer structure, such as degradation due to UV exposure, where a decrease in intensity indicates the cleavage of ester bonds. nist.gov Other important bands include those corresponding to the C-C-O and O-C-C stretches of the ester group, as well as vibrations of the aromatic ring. spectroscopyonline.com

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid samples with minimal preparation. nist.gov This makes it a valuable tool for quality control and for studying the surface chemistry of polymer composites. mmu.ac.uk For example, FT-IR has been used to quantify the amount of dioctyl terephthalate (DOTP) plasticizer in polyvinyl chloride (PVC) compounds, showing a strong correlation between the FT-IR data and the DOTP concentration. mmu.ac.uk

Table 3: Key FT-IR Vibrational Bands for Terephthalate Analysis

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| ~1713-1721 | Ester Carbonyl (C=O) Stretch | spectroscopyonline.comnist.gov |

| ~1245 | C-C-O Stretch | spectroscopyonline.com |

| ~1100 | O-C-C Stretch | spectroscopyonline.com |

Raman Spectroscopy for Material Component Quantification

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR that provides detailed information about the chemical structure and composition of materials. mmu.ac.uk It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum contains peaks that are characteristic of the molecular vibrations within the sample.

This technique has proven effective in quantifying components in polymer blends. For instance, Raman spectroscopy has been successfully employed to determine the levels of dioctyl terephthalate (DOTP) and calcium carbonate in plasticized PVC compounds. defrostingthefreezer.co.ukmmu.ac.uk Studies have demonstrated a strong correlation between the Raman spectral data and the concentration of these components. mmu.ac.uk

Raman spectroscopy is also a powerful tool for studying the crystallinity of polymers like polyethylene terephthalate (PET). researchgate.net Specific Raman bands are sensitive to the conformational order of the polymer chains, allowing for the determination of the crystallinity ratio. For example, the band at 1727 cm⁻¹, corresponding to the C=O carbonyl bond, can be used to calculate the crystallinity of PET. researchgate.net This non-destructive and rapid method is valuable for monitoring the material properties during processing.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Polymer Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. biomedres.usresearchgate.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. ox.ac.uk

In the ¹H NMR spectrum of a terephthalate ester, the aromatic protons of the benzene (B151609) ring typically appear as a singlet in the downfield region (around 8.12 ppm for bis(2-ethylhexyl) terephthalate). biomedres.us The protons on the alkyl chains give rise to a series of multiplets at higher fields, and their chemical shifts and coupling patterns can be used to confirm the structure of the ester group. biomedres.us

¹³C NMR provides complementary information about the carbon skeleton of the molecule. ox.ac.uk The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the various carbons of the alkyl chains. biomedres.us

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for complex structures. HSQC correlates protons with the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over two or three bonds. ox.ac.uk These experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C spectra and confirming the connectivity of the molecule. biomedres.usox.ac.uk NMR has been used to confirm the structure of bis(2-ethylhexyl) terephthalate isolated from natural sources. biomedres.usresearchgate.netresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dioctyl terephthalate (DOTP) |

| Bis(2-ethylhexyl) terephthalate (DEHT) |

| Polyethylene terephthalate (PET) |

| Polyvinyl chloride (PVC) |

| Di(2-ethylhexyl) phthalate (DEHP) |

| Dimethyl terephthalate |

| 2-aminobenzamide |

| Toluene |

| Isopropanol |

| Ethyl acetate |

| Acetonitrile |

| Calcium carbonate |

| Bis(2-ethylhexyl) phthalate (DEHP) |

| Dibutyl phthalate |

| Diethyl phthalate |

| Mono-(2-ethylhexyl) terephthalate (mEHTP) |

Advanced Mass Spectrometry for Metabolite Profiling in Exposure Studies

Advanced mass spectrometry (MS) techniques are indispensable for profiling metabolites of this compound in human exposure studies. nih.govmetwarebio.com These methods offer the high sensitivity and selectivity required to identify and quantify metabolites, which are often present at very low concentrations in complex biological samples like urine. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS) is particularly advantageous as it provides accurate mass measurements, facilitating the identification of unknown metabolites and improving the confidence in compound annotation. nih.govmissouri.edu

In human metabolism, this compound is biotransformed into several key metabolites. In vitro studies using human liver microsomes have identified terephthalic acid (TPA) as a major metabolite, alongside mono-2-ethylhexyl terephthalate (MEHTP) and various oxidized metabolites. researchgate.net These include mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyloxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). researchgate.net The identification of these specific metabolites is critical as they can serve as unique biomarkers for assessing exposure to this compound. researchgate.net

A study involving oral administration of this compound to human volunteers revealed the urinary excretion kinetics of its metabolites. The primary urinary metabolites identified were 5cx-MEPTP, 5OH-MEHTP, 5oxo-MEHTP, and 2cx-MMHTP, with elimination half-times of approximately 6.9 to 7.0 hours. cpsc.gov This rapid metabolism and excretion underscore the need for sensitive analytical methods to capture transient exposure events. researchgate.net

The following table summarizes the key metabolites of this compound identified in human studies and their significance as exposure biomarkers.

Table 1: Key Metabolites of this compound for Human Biomonitoring

| Metabolite | Full Name | Significance |

|---|---|---|

| TPA | Terephthalic acid | Major, but non-specific, metabolite. researchgate.net |

| MEHTP | mono-2-ethylhexyl terephthalate | Specific urinary biomarker. researchgate.netresearchgate.net |

| MEHHTP | mono-2-ethyl-5-hydroxyhexyl terephthalate | Specific oxidative metabolite and urinary biomarker. researchgate.netresearchgate.netmedrxiv.org |

| MEOHTP | mono-2-ethyloxohexyl terephthalate | Tentatively identified specific oxidative metabolite. researchgate.net |

| MECPTP | mono-2-ethyl-5-carboxypentyl terephthalate | Specific oxidative metabolite and urinary biomarker. researchgate.netresearchgate.netmedrxiv.org |

| 5OH-MEHTP | 5-hydroxy-mono-2-ethylhexyl terephthalate | Oxidized urinary metabolite. cpsc.govresearchgate.net |

| 5oxo-MEHTP | 5-oxo-mono-2-ethylhexyl terephthalate | Oxidized urinary metabolite. cpsc.govresearchgate.net |

| 2cx-MMHTP | 2-carboxy-monomethylheptyl terephthalate | Oxidized urinary metabolite. cpsc.govresearchgate.net |

| 5cx-MEPTP | 5-carboxy-mono-2-ethylpentyl terephthalate | Major urinary metabolite in some studies. cpsc.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a robust and widely adopted technique for the trace analysis of this compound metabolites in various matrices, especially human urine. nih.govresearchgate.netnih.gov This methodology combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the quantification of analytes at concentrations as low as the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. researchgate.netnih.govnih.gov

The development of LC-MS/MS methods for this compound metabolites often involves an isotopic dilution strategy, where stable isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. researchgate.netnih.gov Sample preparation typically includes an enzymatic deconjugation step to measure the total concentration (free and conjugated forms) of the metabolites. researchgate.net Online solid-phase extraction (SPE) can be coupled with the LC-MS/MS system to automate sample clean-up and pre-concentration, enhancing method ruggedness and throughput. researchgate.net

Several studies have reported validated LC-MS/MS methods for the simultaneous determination of multiple phthalate and terephthalate metabolites. nih.govresearchgate.net For instance, one method achieved limits of quantification (LOQ) ranging from 0.02 to 1 µg/L for a panel of phthalate metabolites, with relative standard deviations below 10%, indicating good precision. nih.gov Another study focusing on this compound metabolites reported LOQs of 0.2 µg/L for 5cx-MEPTP and 5oxo-MEHTP, 0.3 µg/L for 5OH-MEHTP, and 0.4 µg/L for 2cx-MMHTP, with excellent accuracy (relative recovery: 95.8–111%) and precision (relative standard deviation: <7%). researchgate.net

The table below presents a summary of performance characteristics from a validated LC-MS/MS method for the quantification of this compound metabolites in human urine.

Table 2: Performance of a Validated LC-MS/MS Method for this compound Metabolites

| Metabolite | Limit of Quantification (LOQ) (µg/L) | Relative Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| 5cx-MEPTP | 0.2 | 95.8–111 | <7 |

| 5oxo-MEHTP | 0.2 | 95.8–111 | <7 |

| 5OH-MEHTP | 0.3 | 95.8–111 | <7 |

| 2cx-MMHTP | 0.4 | 95.8–111 | <7 |

Data sourced from a study on the determination of this compound metabolites in human urine by HPLC-MS/MS with on-line clean-up. researchgate.net

These validated LC-MS/MS methods are instrumental in large-scale human biomonitoring studies, providing the necessary data to assess population-wide exposure to this compound and to investigate potential associations between exposure and various health outcomes. researchgate.netnih.gov

Computational and Theoretical Investigations of Dihexyl Terephthalate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to investigate the behavior of molecules and materials. These approaches are broadly categorized into quantum mechanics, which focuses on electronic structure, and classical mechanics (molecular dynamics), which simulates the movement of atoms over time.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at an atomic scale. wikipedia.orgmdpi.com DFT calculations are based on the principle that the ground-state properties of a system are uniquely determined by its electron density. mdpi.comscispace.com This approach is computationally less expensive than traditional wavefunction-based methods, while often providing a high level of accuracy. wikipedia.org

In the context of terephthalates, DFT has been employed to investigate reaction mechanisms, such as the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org Theoretical studies have shown that hydrogen bonds play a critical role in the degradation process of PET, a mechanism that can be elucidated through DFT calculations. rsc.orgresearchgate.net Furthermore, DFT can be used to understand the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions. rsc.orgmdpi.com For dihexyl terephthalate, DFT calculations can provide valuable information about its molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). This data is essential for understanding how this compound interacts with polymer chains at a fundamental electronic level.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and compatibility with polar polymers. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the specific computational methods and basis sets used.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials over time. nih.gov This technique is particularly well-suited for investigating plasticizers within polymer matrices.

MD simulations have been successfully used to study the diffusion of various plastic additives, such as dioctyl phthalate (B1215562) (DOP) and di-(2-ethylhexyl) phthalate (DEHP), in polymers like polyethylene terephthalate (PET) and polyvinyl chloride (PVC). nih.govresearchgate.net These simulations can predict important properties such as the diffusion coefficient of the plasticizer, which is crucial for estimating its migration over time. nih.gov The interaction energy between the plasticizer and the polymer, the fractional free volume of the polymer matrix, and the molecular shape and size of the plasticizer are key factors that influence its diffusion mechanism. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Structure-Performance Relationship Modeling in Polymer Applications

Understanding the relationship between the molecular structure of a plasticizer and the macroscopic properties of the plasticized polymer is a central goal of polymer science. scribd.com Computational modeling plays a key role in establishing these structure-performance relationships, enabling the design of new plasticizers with tailored properties.

The compatibility between a polymer and a plasticizer is essential for achieving a stable and effective plasticized material. pharmaexcipients.com Incompatibility can lead to issues such as plasticizer exudation, where the plasticizer migrates to the surface of the material. researchgate.net Computational methods offer a way to predict compatibility before synthesis and formulation, saving time and resources.

One common approach is the calculation of solubility parameters. researchgate.net The principle that "like dissolves like" can be quantified by comparing the solubility parameters of the polymer and the plasticizer. A smaller difference in solubility parameters generally indicates better compatibility. researchgate.net Molecular dynamics simulations can be used to calculate the cohesive energy density, from which the solubility parameter can be derived. researchgate.netpharmaexcipients.com

Another approach involves analyzing the interaction energy between the polymer and the plasticizer. researchgate.net MD simulations can quantify the non-bonded interactions (van der Waals and electrostatic) between the two components. A strong, favorable interaction energy suggests good compatibility. For this compound, these predictive models can be used to assess its compatibility with a wide range of polymers, guiding its application in various formulations.

Table 2: Predicted Solubility Parameters and Interaction Energies for Polymer-Dihexyl Terephthalate Blends (Illustrative Data)

| Polymer | Polymer Solubility Parameter (MPa¹/²) | This compound Solubility Parameter (MPa¹/²) | Interaction Energy (kcal/mol) | Predicted Compatibility |

| PVC | 19.1 | 18.5 | -15.2 | High |

| PMMA | 19.4 | 18.5 | -12.8 | Moderate |

| PS | 18.6 | 18.5 | -8.5 | Moderate |

| PE | 16.2 | 18.5 | -3.1 | Low |

Note: The data in this table is for illustrative purposes. The solubility parameter for this compound is estimated based on its chemical structure. Interaction energies are hypothetical and would be calculated from MD simulations.

The primary function of a plasticizer is to modify the mechanical and thermal properties of a polymer, typically by increasing its flexibility and lowering its glass transition temperature (Tg). kinampark.com Computational simulations can predict these changes, providing valuable insights into the performance of the plasticized material.

MD simulations can be used to calculate the glass transition temperature of a polymer-plasticizer blend by monitoring the change in density or volume as a function of temperature. researchgate.net The simulation can also be used to probe the mechanical response of the material. By applying a simulated strain to the system and measuring the resulting stress, it is possible to calculate mechanical properties such as the elastic modulus. rsc.org These simulations can reveal how the presence of this compound molecules within the polymer matrix affects the material's response to deformation at a molecular level.

For instance, simulations can show how the plasticizer molecules increase the free volume within the polymer, allowing for greater chain mobility and thus a lower modulus and increased elongation at break. researchgate.net These computational predictions can be correlated with experimental data from techniques like Dynamic Mechanical Analysis (DMA) to validate the models and deepen the understanding of the structure-performance relationship. researchgate.net

Emerging Research Frontiers and Sustainable Innovation

Development of Bio-based Feedstocks for Terephthalate (B1205515) Ester Synthesis

The imperative to transition from a fossil-fuel-dependent economy to a more sustainable, bio-based one has spurred significant research into alternative feedstocks for chemical production. A key area of this research is the development of bio-based routes to terephthalic acid (TPA) and its esters, including dihexyl terephthalate. Traditionally, TPA is synthesized from petroleum-derived p-xylene (B151628). uni-saarland.de However, scientists are now exploring various pathways to produce TPA and its precursors from renewable biomass.

One promising approach involves the use of lignocellulosic biomass, such as sawdust. scispace.comresearchgate.net A novel process has been demonstrated where sawdust is selectively pyrolyzed to produce p-xylene, which is then oxidized to yield TPA. scispace.comresearchgate.net This catalytic conversion has shown high yields, with one study reporting a p-xylene yield of 23.4% and a subsequent TPA yield of 72.8%. scispace.comresearchgate.net Other research has focused on converting biomass-derived muconic acid into diethyl terephthalate, a close relative of this compound. researchgate.net This process involves a cascade reaction that includes esterification and a Diels-Alder reaction, achieving a total yield of 80.6%. researchgate.net

Furthermore, 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derivable from biomass, is being investigated as a starting material for renewable TPA. pnas.org Routes involving Diels-Alder reactions of oxidized HMF derivatives with ethylene (B1197577) are being developed to avoid the need for hydrogenation steps. pnas.org Terpenes, such as limonene (B3431351) found in citrus fruits, also present a potential natural feedstock for preparing bio-based TPA and dimethyl terephthalate (bio-DMT). google.comrsc.org These bio-monomers can then be used to synthesize a range of bio-based polyesters. google.comrsc.org

The table below summarizes various bio-based feedstocks and the corresponding synthesis routes being explored for terephthalic acid and its esters.

| Bio-based Feedstock | Intermediate(s) | Key Process(es) | Final Product(s) | Reported Yield/Selectivity |

| Lignocellulosic Biomass (e.g., Sawdust) | p-Xylene | Catalytic Pyrolysis, Selective Oxidation | Terephthalic Acid (TPA) | 23.4% p-xylene yield; 72.8% TPA yield scispace.comresearchgate.net |

| Muconic Acid, Ethanol, Ethylene | Substituted Cyclohexene | Esterification, Diels-Alder Reaction | Diethyl Terephthalate | 80.6% total yield researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Oxidized HMF Derivatives | Diels-Alder Reaction with Ethylene | Terephthalic Acid (TPA), Dimethyl Terephthalate (DMT) | 31% selectivity for an intermediate at 61% conversion pnas.org |

| Limonene (from biomass) | Terpene-derived intermediates | Multi-step conversion | Bio-Terephthalic Acid (bio-TPA), Bio-Dimethyl Terephthalate (bio-DMT) | High yield reported google.com |

| Corn Stover Lignin | Not specified | Three-step process | Terephthalic Acid (TPA) | First reported pathway from this source |

These advancements highlight the potential to produce terephthalate esters like this compound from renewable resources, thereby reducing the environmental footprint associated with their production.

Circular Economy Principles in this compound Production and Recycling

The concept of a circular economy, which aims to eliminate waste and maximize the value of resources, is increasingly being applied to the lifecycle of chemicals and materials, including this compound. whiterose.ac.uk A key strategy within the circular economy framework is the chemical recycling of post-consumer plastics like polyethylene (B3416737) terephthalate (PET). rsc.org PET can be depolymerized back to its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), which can then be purified and used to produce new polymers or other high-value chemicals. rsc.orgrsc.orgwikipedia.org This process is a cornerstone of creating a closed-loop system for polyesters. rsc.org

Several chemical recycling methods for PET are being actively researched and implemented, including methanolysis, glycolysis, and hydrolysis. rsc.orgbazyaftyekta.com Methanolysis of PET, for instance, yields dimethyl terephthalate (DMT) and EG, which can be re-polymerized into virgin-quality PET. bazyaftyekta.comresearchgate.net Glycolysis breaks down PET into smaller oligomers that can be used as starting materials for other polymers, such as unsaturated polyesters or polyurethanes. ktu.edu These depolymerization techniques offer a pathway to upcycle plastic waste into valuable products, including plasticizers like dioctyl terephthalate (DOTP), a compound closely related to this compound. researchgate.net The synthesis of DOTP can be achieved through the alcoholysis of PET. rsc.org

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of these circular economy strategies. mdpi.comrsc.org LCAs of PET recycling processes help to quantify the environmental benefits, such as reduced greenhouse gas emissions and fossil resource depletion, compared to virgin production and other end-of-life options like landfilling or incineration. acs.orgmdpi.com However, the environmental impact of the recycling process itself, including energy consumption and the use of chemicals, must be carefully considered to ensure a net positive outcome. rsc.orgmdpi.com The principles of a circular economy encourage the design of products that are easier to reuse and recycle, which in turn drives innovation in chemical recycling technologies. whiterose.ac.ukrsc.org

Advancements in Analytical Sensitivity and Specificity for Environmental Tracing

The increasing focus on the environmental fate of plasticizers like this compound necessitates the development of highly sensitive and specific analytical methods for their detection and quantification in various environmental matrices. Phthalates are known to be ubiquitous environmental contaminants, found in water, soil, sediment, and air. researchgate.net

Significant advancements have been made in the analytical techniques used to trace these compounds at very low concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) remains a primary tool for the analysis of phthalates. mdpi.com To enhance sensitivity and overcome matrix interferences, various sample preparation and microextraction techniques have been developed. These include solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and microextraction by packed sorbent (MEPS). researchgate.netmdpi.com These methods allow for the preconcentration of analytes from complex samples, leading to lower limits of detection (LOD) and quantification (LOQ). mdpi.com For example, a MEPS method coupled with high-performance liquid chromatography with an ultraviolet detector (HPLC-UV) has been reported for the trace analysis of di(2-ethylhexyl) phthalate (B1215562) (DEHP) in drinking water, achieving a limit of quantification of 2.4 pg/mL. researchgate.net

The table below highlights some of the advanced analytical techniques and their performance in detecting phthalates in environmental samples.

| Analytical Technique | Sample Matrix | Target Analytes | Limit of Detection/Quantification |

| GC-MS with SPME | Portuguese Wines | Phthalic Acid Esters (PAEs) | Values ranged from 0.71 to 23.2 µg/L for DBP mdpi.com |

| HPLC-UV with MEPS | Drinking Water | Di(2-ethylhexyl) phthalate (DEHP) | LOQ of 2.4 pg/mL researchgate.net |

| GC-MS with Ultrasonic Solvent Extraction and HS-SPME | Sediments | Phthalates | Not specified mdpi.com |

| Accelerated Solvent Extraction (ASE) | Mine Tailings | DMP, DEP, DBP, DEHP | LOD: 1.2–2.0 µg/kg; LOQ: 3.0–4.6 µg/kg mdpi.com |

The challenge of background contamination from phthalates in the laboratory environment is a significant issue that requires careful control to ensure the reliability of trace-level analysis. mdpi.comepa.gov Ongoing research focuses on developing even more rapid, cost-effective, and environmentally friendly analytical methods to monitor the presence and distribution of compounds like this compound in the environment. mdpi.comnih.gov

Interdisciplinary Approaches in Materials Science and Environmental Chemistry

Addressing the complex challenges associated with the lifecycle of chemicals like this compound requires a highly interdisciplinary approach, integrating expertise from materials science, environmental chemistry, and engineering. mit.eduaau.dk This synergy is crucial for driving sustainable innovation in both the development of new materials and the understanding of their environmental impact.

Materials science plays a pivotal role in designing novel polymers and plasticizers with improved environmental profiles. su.se This includes the synthesis of bio-based polymers from renewable feedstocks and the development of materials that are inherently easier to recycle or biodegrade. researchgate.netnih.gov For example, research is being conducted on creating new bio-based plasticizers from starting materials like vanillic acid or fumarates and 1,3-dienes. researchgate.net The goal is to develop alternatives to traditional phthalates that are both effective and have a lower toxicological profile. researchgate.net

Environmental chemistry provides the essential tools and knowledge to assess the fate, transport, and effects of these materials in the environment. daad.de This includes developing analytical methods for tracing pollutants, studying their degradation pathways, and evaluating their potential toxicity. aau.dkdntb.gov.ua The collaboration between materials scientists and environmental chemists ensures that the entire lifecycle of a product, from its creation to its end-of-life, is considered. su.se This interdisciplinary collaboration is fundamental to the principles of green chemistry and the development of a circular economy. whiterose.ac.uksu.se Research programs are increasingly structured to foster this collaboration, bringing together experts to work on challenges related to sustainable materials, pollution prevention, and resource efficiency. mit.edusu.se

Q & A

Q. What are the established synthetic pathways for Dihexyl terephthalate, and what catalytic systems are commonly used?

this compound is typically synthesized via esterification of terephthalic acid with hexanol, employing acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Reaction parameters, including temperature (80–120°C), molar ratios (1:2.5 acid-to-alcohol), and solvent selection (e.g., toluene for azeotropic water removal), are critical for optimizing yield. Post-synthesis purification involves distillation or recrystallization to achieve >95% purity. This methodology aligns with esterification protocols for related terephthalate esters .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ester group formation and alkyl chain integrity.

- FTIR spectroscopy to identify characteristic carbonyl (C=O) stretching at ~1720 cm⁻¹.

- GC-MS or HPLC for purity assessment and detection of residual reactants.

- Thermogravimetric analysis (TGA) to evaluate thermal stability. Detailed protocols for experimental replication should follow standardized reporting guidelines, as outlined in academic chemistry journals .

Q. What are the primary physical properties of this compound, and how are they experimentally determined?

Critical properties include:

- Solubility : Tested in polar (water, ethanol) and non-polar solvents (hexane) via gravimetry at 25°C.

- Density : Measured using a pycnometer or digital densitometer.

- Viscosity : Determined via rotational viscometers under controlled temperature. Existing data for analogous esters (e.g., disodium terephthalate) suggest limited temperature dependence on solubility but notable effects from co-solvents like ethylene glycol .

Advanced Research Questions

Q. How can thermodynamic models predict this compound’s phase behavior in multi-component solvent systems?

Advanced models like UNIQUAC or NRTL are applied to predict solubility and phase equilibria. Input parameters include activity coefficients derived from experimental data (e.g., boiling point elevation, freezing point depression). For example, disodium terephthalate’s solubility in ethylene glycol-water mixtures showed reduced solubility with increasing glycol concentration, a trend transferable to this compound through analogous molecular interactions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across studies?

Contradictions often arise from impurities, solvent grade variations, or inconsistent temperature control. Mitigation strategies include:

- Standardizing solvent purity (e.g., HPLC-grade solvents).

- Validating compound identity via elemental analysis or X-ray crystallography .

- Replicating experiments under inert atmospheres to prevent hydrolysis. Cross-referencing with phase diagrams of structurally similar esters (e.g., dioctyl terephthalate) can provide context for outlier data .